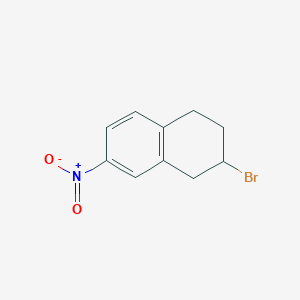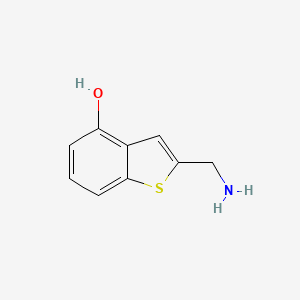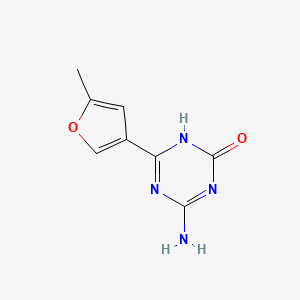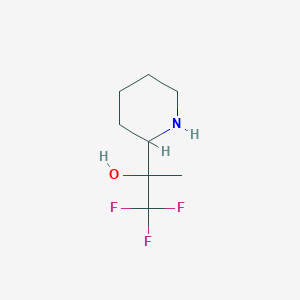
4-Chloro-6-(3,3-difluorobutan-2-yl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(3,3-difluorobutan-2-yl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chloro group, a difluorobutan-2-yl group, and an amine group attached to the triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3,3-difluorobutan-2-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-1,3,5-triazine and 3,3-difluorobutan-2-amine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or solvents. Common solvents used in such reactions include dichloromethane, acetonitrile, or ethanol.
Reaction Mechanism: The reaction mechanism involves nucleophilic substitution, where the amine group of 3,3-difluorobutan-2-amine attacks the chloro-substituted triazine ring, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(3,3-difluorobutan-2-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution Reagents: Nucleophiles like sodium hydroxide, alkyl halides, and aryl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(3,3-difluorobutan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
6-(3,3-Difluorobutan-2-yl)-1,3,5-triazin-2-amine: A similar compound lacking the chloro group.
4-Chloro-6-(2,2-difluorobutan-2-yl)-1,3,5-triazin-2-amine: A structural isomer with different fluorine substitution.
Uniqueness
4-Chloro-6-(3,3-difluorobutan-2-yl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of chloro, difluorobutan-2-yl, and amine groups makes it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H9ClF2N4 |
|---|---|
Molekulargewicht |
222.62 g/mol |
IUPAC-Name |
4-chloro-6-(3,3-difluorobutan-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H9ClF2N4/c1-3(7(2,9)10)4-12-5(8)14-6(11)13-4/h3H,1-2H3,(H2,11,12,13,14) |
InChI-Schlüssel |
XMQBJRLNCHGDGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=NC(=N1)Cl)N)C(C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13191436.png)
![5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13191441.png)


![6-Methyl-7-azabicyclo[4.2.0]octane](/img/structure/B13191447.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one](/img/structure/B13191449.png)

![5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13191454.png)



